molecular formula C9H8BrFN2O B8426332 2-Amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile

2-Amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile

Cat. No. B8426332
M. Wt: 259.07 g/mol
InChI Key: JZBRCWJRUYECME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737166B2

Procedure details

Under nitrogen atmosphere, water (0.1 ml), zinc cyanide (59 mg, 0.5 mmol), 1,1′-bis(diphenylphosphino)ferrocene (67 mg, 0.12 mmol), bis(dibenzylideneacetone)palladium(0) (58 mg, 0.1 mmol) were added to an N,N-dimethylformamide (10 ml) solution of 4-bromo-3-fluoro-6-iodo-2-methoxy-5-methylphenylamine (I-44) (359 mg, 1.0 mmol), followed by stirring at 120 to 130° C. for 3 hours. After cooling to room temperature, saturated brine was added to the reaction liquid, followed by extraction twice with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (10:1) was concentrated under reduced pressure to obtain the entitled compound (208 mg, 80%) as a white solid.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-bromo-3-fluoro-6-iodo-2-methoxy-5-methylphenylamine
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
catalyst
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
O.C[N:3]([CH3:6])C=O.[Br:7][C:8]1[C:13]([CH3:14])=[C:12](I)[C:11]([NH2:16])=[C:10]([O:17][CH3:18])[C:9]=1[F:19]>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[NH2:16][C:11]1[C:10]([O:17][CH3:18])=[C:9]([F:19])[C:8]([Br:7])=[C:13]([CH3:14])[C:12]=1[C:6]#[N:3] |f:3.4.5,6.7.8,9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
4-bromo-3-fluoro-6-iodo-2-methoxy-5-methylphenylamine
Quantity
359 mg
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1C)I)N)OC)F
Name
Quantity
59 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
67 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
by stirring at 120 to 130° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the eluate with n-hexane:ethyl acetate (10:1) was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C#N)C(=C(C(=C1OC)F)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.